B1577356 Mp_mastoparan MP

Mp_mastoparan MP

Cat. No.: B1577356
Attention: For research use only. Not for human or veterinary use.
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Description

Mp_mastoparan MP (1-phenyl-3-methyl-2-pyrazolin-5-one, PMP) is a nitrogen-containing heterocyclic compound widely studied for its role as a ligand in coordination chemistry and its bioactivity. Structurally, PMP features a pyrazolone ring with phenyl and methyl substituents, enabling versatile coordination modes with transition metals like Zn²⁺ and Cd²⁺ . Its metal complexes, such as [Zn(PMP)₂Cl]ₙ and [Cd(PMP)₂]ₙ, exhibit polymeric architectures (1D chains, 3D networks) and demonstrate antimicrobial activity against pathogens like E. coli and S. aureus . Analytical characterization employs techniques such as NMR, IR spectroscopy, and X-ray diffraction, with thermal stability and electrochemical properties assessed via thermogravimetric analysis (TGA) and cyclic voltammetry .

Properties

bioactivity

Antimicrobial

sequence

INWLKLGKKMMSAL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

PMP belongs to the pyrazolone family, which shares structural similarities with other nitrogen-containing heterocycles like 8-hydroxyquinoline (8-HQ) and 2,2'-bipyridine (bpy). Below is a comparative analysis:

Property PMP 8-Hydroxyquinoline (8-HQ) 2,2'-Bipyridine (bpy)
Core Structure Pyrazolone ring with N,O donors Quinoline ring with O,N donors Bipyridine with dual N donors
Coordination Modes Bidentate (N,O) or bridging ligands Bidentate (O,N) or tridentate Chelating via two N atoms
Metal Complexes Zn, Cd polymers with antimicrobial activity Al³⁺, Cu²⁺ complexes (e.g., clioquinol) Ru²⁺, Fe²⁺ complexes (catalysis)
Bioactivity Antimicrobial, DNA/BSA interaction Antifungal, anticancer Catalytic, luminescent applications
Analytical Methods NMR, IR, X-ray diffraction UV-Vis, X-ray crystallography Cyclic voltammetry, luminescence

Key Differences

  • Coordination Chemistry : PMP forms extended polymeric structures with Zn/Cd, while 8-HQ and bpy favor discrete complexes. This structural diversity impacts applications; PMP’s polymers may enhance material stability, whereas bpy’s chelates are ideal for catalysis .
  • Bioactivity : PMP’s antimicrobial activity (MIC: 25–50 µg/mL for E. coli) surpasses 8-HQ’s antifungal efficacy (MIC: ~100 µg/mL for C. albicans), likely due to its ability to disrupt bacterial membranes .
  • Thermal Stability : PMP-Zn complexes decompose above 300°C, outperforming 8-HQ-Cu²⁺ (~250°C), making PMP suitable for high-temperature applications .

Research Findings

  • PMP vs. 8-HQ : PMP’s pyrazolone ring provides stronger π-π stacking interactions with biomolecules, enhancing DNA binding capacity (Kₐ ~10⁴ M⁻¹) compared to 8-HQ (Kₐ ~10³ M⁻¹) .
  • PMP vs. bpy : Bpy’s rigid structure facilitates electron transfer in Ru complexes (used in solar cells), whereas PMP’s flexibility supports diverse coordination geometries for bioapplications .

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